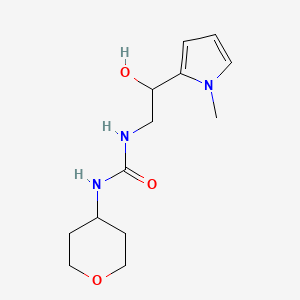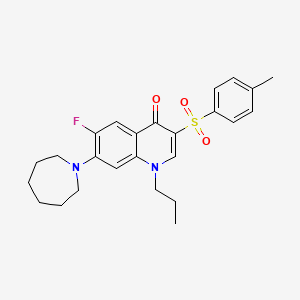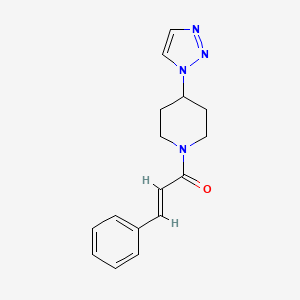![molecular formula C15H14O3 B2718469 2-[2-(4-Methylphenoxy)phenyl]acetic acid CAS No. 25563-03-5](/img/structure/B2718469.png)
2-[2-(4-Methylphenoxy)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(4-Methylphenoxy)phenyl]acetic acid” is a derivative of phenoxyacetic acid . Phenoxy herbicides, which share the part structure of phenoxyacetic acid, are widely used in agriculture . The best-known phenoxy herbicides include (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10O3 . The structure includes a methyl group attached to a phenyl group, which is linked to an acetic acid group through an oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that carboxylic acids like phenylacetic acid can undergo ketonic decarboxylation to form ketones . They can also react with bases to form water and a salt .Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
- Research on substituted (2-phenoxyphenyl)acetic acids, including derivatives similar to 2-[2-(4-Methylphenoxy)phenyl]acetic acid, has demonstrated significant anti-inflammatory activity. This includes a low ulcerogenic potential, making these compounds promising for therapeutic use in inflammatory conditions (Atkinson et al., 1983).
Materials Science and Polymer Chemistry
- Phloretic acid, a phenolic compound related to this compound, has been explored as a renewable building block for enhancing the reactivity of molecules in the synthesis of polybenzoxazine. This indicates the potential of derivatives of this compound in creating sustainable materials with applications in various industries (Trejo-Machin et al., 2017).
Antioxidant Activity
- Phenolic derivatives, such as those related to this compound, have been studied for their antioxidant properties. These compounds exhibit different reactivities in scavenging radicals and inhibiting lipid peroxidation, which is crucial in various biochemical and medicinal contexts (Dinis et al., 1994).
Organic and Medicinal Chemistry
- The synthesis and structural characterization of triorganotin(IV) complexes of derivatives of this compound have been reported, indicating the compound's utility in organometallic chemistry and potential applications in medicinal chemistry (Baul et al., 2002).
Electrochemical Applications
- Derivatives of phenylglycine, which are structurally related to this compound, have been studied for enhancing the electrochemical properties of polymers, demonstrating potential applications in supercapacitor technology (Kowsari et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
When these types of compounds are applied to plants, they induce rapid, uncontrolled growth .
Biochemical Pathways
Related compounds, such as phenoxy herbicides, are known to affect the auxin pathway, leading to uncontrolled growth in plants .
Result of Action
Based on the mode of action of related compounds, it can be inferred that it may cause rapid, uncontrolled growth in plants .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
2-[2-(4-methylphenoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-8-13(9-7-11)18-14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXSLIGGHLBIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2718387.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2718388.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2718389.png)

![N-(2-methoxyphenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718391.png)
![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2718392.png)

![2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole](/img/structure/B2718398.png)



![N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2718404.png)

